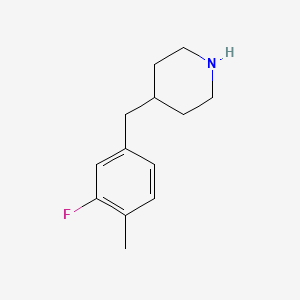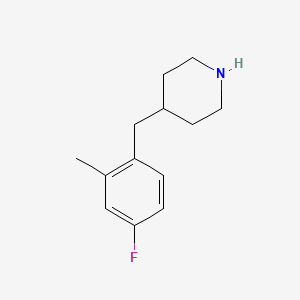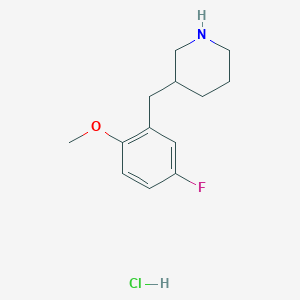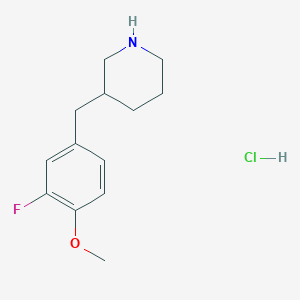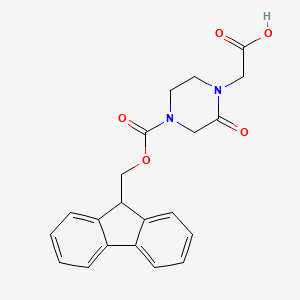
4-Fmoc-1-carboxymethyl-piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fmoc-1-carboxymethyl-piperazin-2-one is a unique chemical compound with the empirical formula C21H20N2O5 . It has a molecular weight of 380.39 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 4-Fmoc-1-carboxymethyl-piperazin-2-one can be represented by the SMILES stringOC(=O)CN1CCN(CC1=O)C(=O)OCC2c3ccccc3-c4ccccc24 . This string represents the structural formula of the compound, which includes the arrangement of atoms and the chemical bonds that hold the atoms together. Physical And Chemical Properties Analysis
The compound 4-Fmoc-1-carboxymethyl-piperazin-2-one is a solid . It has a molecular weight of 380.39 . The functional group of this compound is Fmoc .Applications De Recherche Scientifique
Base-Induced Side Reactions in Fmoc-Solid Phase Peptide Synthesis
In Fmoc-solid phase peptide synthesis, base-induced side reactions, such as aspartimide formation and subsequent base adduct formation, are significant challenges, especially for sensitive peptide sequences. The use of piperazine as an Nα-Fmoc deprotection reagent has been shown to minimize these side reactions effectively. This is because piperazine causes the least side reactions compared to other bases like piperidine, 1-hydroxypiperidine, and others. The addition of 1-hydroxybenzotriazole as an additive with piperazine has further beneficial effects in reducing side reactions, making this reagent combination a compelling choice for the Nα-deprotection in the synthesis of base-sensitive sequences (Wade et al., 2000).
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis
The efficiency and quality of peptide products in Fmoc SPPS are significantly influenced by the choice of deprotection reagent. A comparison of piperidine (PP), piperazine (PZ), and 4-methylpiperidine (4MP) as Fmoc removal reagents under microwave-assisted conditions reveals that these reagents are interchangeable, with the choice possibly affecting the yield and purity of the final peptide product. Factors such as the hydrophobicity and size of the peptide influence which reagent might be optimal, indicating a nuanced decision-making process for selecting deprotection reagents (Luna et al., 2016).
Enhancements in Fmoc Deprotection Efficiency
A combination of piperazine and DBU has been identified as a safer and more effective alternative to piperidine for rapid and efficient Fmoc deprotection in solid-phase peptide synthesis. This solution allows for the complete removal of the Fmoc group in less than a minute, significantly reducing the formation of deletion products due to partial Fmoc deprotection. This advancement not only rivals the speed of piperidine but also demonstrates compatibility with synthesizing aspartimide and epimerization-prone sequences when supplemented with 1% formic acid, highlighting its utility across a range of peptide synthesis applications (Ralhan et al., 2015).
Application in Traceless Solid-Phase Synthesis
The piperazine amide linker, utilized for cyclative cleavage from solid support, showcases the innovative application of 4-Fmoc-1-carboxymethyl-piperazin-2-one in the traceless solid-phase synthesis of dihydroquinoxalin-2-ones. This method underpins the synthesis's versatility, allowing for high-purity compound production and the preparation of stable immobilized linear intermediates, suitable for combinatorial synthesis of compound libraries (Neagoie & Krchňák, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c24-19-11-23(10-9-22(19)12-20(25)26)21(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINCHYCYSIPMAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fmoc-1-carboxymethyl-piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)





